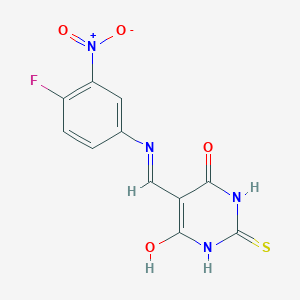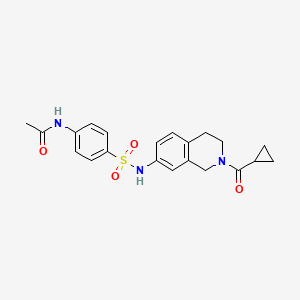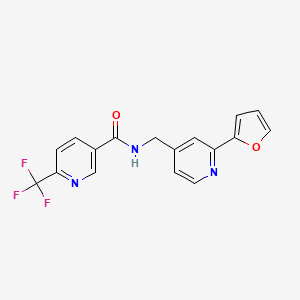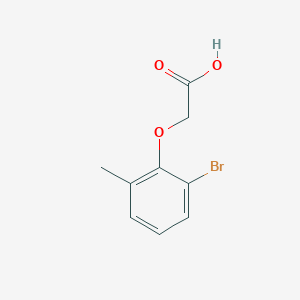
3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Chemistry Applications
The compound falls under the broad category of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Studies on similar heterocyclic structures, such as quinazoline-2,4-diones, have demonstrated their utility in synthesizing compounds with significant biological activity. For instance, the synthesis and evaluation of triketone-containing quinazoline-2,4-dione derivatives revealed promising herbicidal activities against broadleaf and monocotyledonous weeds, indicating the potential of similar structures for agricultural applications (Wang et al., 2014). This research direction underscores the significance of exploring the applications of complex heterocycles like the one for developing new herbicides.
Pharmaceutical Research
In pharmaceutical research, the structural features of quinazoline-2,4-diones have been explored for their therapeutic potential. For example, derivatives of 1H-quinazolin-4-one isolated from Streptomyces species have shown diverse biological activities, suggesting the potential of similar compounds in drug discovery (Maskey et al., 2004). The presence of the oxadiazol moiety in compounds has been linked to antimicrobial activities, further indicating the relevance of such structures in developing new antimicrobial agents (Gupta et al., 2008). These findings highlight the importance of investigating compounds with intricate heterocyclic structures for their potential pharmaceutical applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and thiophene moieties. The final step involves the alkylation of the 1,2,4-oxadiazole ring with the 4-ethylphenyl group.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl 2-chloroacetate", "2-nitrobenzaldehyde", "thiophene-2-carboxylic acid", "hydrazine hydrate", "4-ethylphenylboronic acid", "potassium carbonate", "palladium on carbon", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride" ], "Reaction": [ "Synthesis of 2-ethyl-4-nitroquinazoline: 2-aminobenzoic acid is reacted with ethyl 2-chloroacetate to form ethyl 2-(2-aminobenzoyl)acetate. This compound is then reduced with hydrazine hydrate to form ethyl 2-(2-aminophenyl)acetate. The resulting compound is then reacted with 2-nitrobenzaldehyde in the presence of potassium carbonate and palladium on carbon to form 2-ethyl-4-nitroquinazoline.", "Synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid: Thiophene-2-carboxylic acid is reacted with hydrazine hydrate to form thiophene-2-carbohydrazide. The resulting compound is then reacted with sodium nitrite and sulfuric acid to form the corresponding diazonium salt. This salt is then reacted with sodium hydroxide to form 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 3-(thiophen-2-yl)-1-((2-nitro-4-ethylphenyl)amino)-1,2,4-oxadiazole-5-carboxylic acid: 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid is reacted with 4-ethylphenylboronic acid in the presence of palladium on carbon to form 3-(thiophen-2-yl)-1-((4-ethylphenyl)amino)-1,2,4-oxadiazole-5-carboxylic acid. This compound is then reduced with sodium borohydride to form 3-(thiophen-2-yl)-1-((4-ethylphenyl)amino)-1,2,4-oxadiazole-5-carboxylic acid. The resulting compound is then reacted with acetic anhydride and phosphorus oxychloride to form 3-(thiophen-2-yl)-1-((2-nitro-4-ethylphenyl)amino)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: 2-ethyl-4-nitroquinazoline is reduced with palladium on carbon to form 2-ethyl-4-aminoquinazoline. This compound is then reacted with 3-(thiophen-2-yl)-1-((2-nitro-4-ethylphenyl)amino)-1,2,4-oxadiazole-5-carboxylic acid in the presence of acetic acid to form 3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1207058-03-4 |
Nom du produit |
3-(4-ethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C23H18N4O3S |
Poids moléculaire |
430.48 |
Nom IUPAC |
3-(4-ethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-2-15-9-11-16(12-10-15)27-22(28)17-6-3-4-7-18(17)26(23(27)29)14-20-24-21(25-30-20)19-8-5-13-31-19/h3-13H,2,14H2,1H3 |
Clé InChI |
KPEFOVLXYAGRJE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B2682293.png)

![N-(2,2-diethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2682295.png)

![3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2682300.png)
![2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2682301.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2682305.png)
![4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine](/img/structure/B2682306.png)

